molecular formula C21H17NO4S B242045 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B242045
M. Wt: 379.4 g/mol
InChI Key: NKGVEQGWIRLYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole-2-ones. It has been an area of interest for scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The compound 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been found to modulate the expression of various genes involved in inflammation, cancer, and diabetes. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high purity, moderate yield, and potential applications in medicinal chemistry. However, the limitations include the need for specialized equipment and expertise to synthesize the compound and the lack of a complete understanding of its mechanism of action.

Future Directions

There are several future directions for research on 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one. These include:
1. Further studies on the mechanism of action of the compound to identify its molecular targets and pathways.
2. Investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Development of more efficient synthesis methods for the compound to increase its yield and reduce the cost of production.
4. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has potential applications in medicinal chemistry. It possesses anti-inflammatory, anti-cancer, and anti-diabetic properties and has been found to modulate the expression of various genes involved in these diseases. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one involves the condensation reaction between 2-(2-hydroxyphenyl) acetic acid and 2-thiophenemethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent under reflux conditions, and the product is purified by recrystallization. The yield of the product is moderate, and the purity is high.

Scientific Research Applications

The compound 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been reported to have neuroprotective and cardioprotective effects.

properties

Product Name

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)indol-2-one

InChI

InChI=1S/C21H17NO4S/c23-18-10-4-1-7-15(18)19(24)12-21(26)16-8-2-3-9-17(16)22(20(21)25)13-14-6-5-11-27-14/h1-11,23,26H,12-13H2

InChI Key

NKGVEQGWIRLYMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CS4)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CS4)O)O

Origin of Product

United States

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